molecular formula C9H11O4- B14804790 Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester

Cat. No.: B14804790
M. Wt: 183.18 g/mol
InChI Key: YXVUNUBFPAVHRP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester is a chemical compound with the molecular formula C9H12O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure from simpler precursors. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition .

Industrial Production Methods

While specific industrial production methods for bicyclo[21This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester exerts its effects involves its interaction with molecular targets in biological systems. The bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity. This can affect various biochemical pathways and lead to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C9H11O4-

Molecular Weight

183.18 g/mol

IUPAC Name

4-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-13-7(12)9-3-2-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)/p-1

InChI Key

YXVUNUBFPAVHRP-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.